Chrysin 6-C-arabinoside 8-C-glucoside (CAS 185145-33-9) is a specialized di-C-glycosylflavone characterized by the attachment of an arabinose moiety at the C-6 position and a glucose moiety at the C-8 position of the chrysin core . In industrial and academic procurement, it is primarily sourced as a high-purity analytical reference standard for the quality control of medicinal plant extracts, such as Leptadenia hastata and Scutellaria baicalensis, and as a potent, structurally specific α-glucosidase inhibitor for metabolic research [1]. The compound exhibits reliable solubility in DMSO, methanol, and pyridine, facilitating its seamless integration into standard UHPLC-DAD and LC-MS workflows .
Substituting Chrysin 6-C-arabinoside 8-C-glucoside with crude flavonoid mixtures or its closely related structural isomer, Chrysin 6-C-glucoside 8-C-arabinoside (CAS 185145-34-0), fundamentally compromises analytical resolution and biological assay reproducibility . In UHPLC-MS profiling, these positional isomers exhibit distinct retention times and fragmentation patterns that are critical for the precise quantification of plant extract constituents [1]. Furthermore, in functional assays, the specific positioning of the arabinose and glucose moieties dictates binding affinity to target enzymes; reversing these sugar positions significantly alters α-glucosidase inhibitory potency . Consequently, procurement of the exact 6-C-arabinosyl-8-C-glucosyl isomer is mandatory to ensure accurate standardization of herbal formulations and reliable baseline data.
In comparative bioassays evaluating the anti-diabetic potential of di-C-glycosylflavones, Chrysin 6-C-arabinoside 8-C-glucoside demonstrates significantly higher potency than its structural isomer . Quantitative analysis reveals that Chrysin 6-C-arabinoside 8-C-glucoside achieves an IC50 of 4.6 μg/mL against α-glucosidase, whereas Chrysin 6-C-glucoside 8-C-arabinoside requires a concentration of 13.5 μg/mL to achieve the same inhibitory effect .
| Evidence Dimension | α-Glucosidase Inhibition (IC50) |
| Target Compound Data | 4.6 μg/mL |
| Comparator Or Baseline | Chrysin 6-C-glucoside 8-C-arabinoside (13.5 μg/mL) |
| Quantified Difference | ~2.9-fold higher inhibitory potency |
| Conditions | In vitro α-glucosidase inhibition assay |
Buyers screening for potent natural α-glucosidase inhibitors must procure this specific isomer to maximize bioassay response and avoid the nearly 3-fold drop in efficacy associated with the reverse-glycosylated analog.
For the holistic quality assessment of Leptadenia hastata, Chrysin 6-C-arabinoside 8-C-glucoside serves as an indispensable quantitative marker [1]. Using an optimized UHPLC-DAD method, researchers successfully resolved and quantified this compound alongside its isomer. Across six batches of plant samples, the concentration of Chrysin 6-C-arabinoside 8-C-glucoside was precisely determined to range from 85.13 to 119.3 μg/g, distinctly differentiated from Chrysin 6-C-glucoside 8-C-arabinoside (99.82–129.4 μg/g) [1].
| Evidence Dimension | Extract Concentration Range (UHPLC-DAD Quantification) |
| Target Compound Data | 85.13–119.3 μg/g |
| Comparator Or Baseline | Chrysin 6-C-glucoside 8-C-arabinoside (99.82–129.4 μg/g) |
| Quantified Difference | Distinct baseline quantification ranges establishing non-overlapping marker profiles |
| Conditions | UHPLC-DAD analysis of Leptadenia hastata samples |
Procurement of the pure standard is essential for analytical chemists to accurately calibrate UHPLC equipment and independently verify the batch-to-batch consistency of traditional medicinal plant extracts.
In advanced structural profiling using UHPLC coupled with quadruple time-of-flight tandem mass spectrometry (UHPLC-Q-TOF/MS), Chrysin 6-C-arabinoside 8-C-glucoside yields a specific collision-induced dissociation (CID) spectrum in negative ion mode [1]. The distinct fragment ion attribution allows for unambiguous differentiation from its 6-C-glucosyl-8-C-arabinosyl counterpart, ensuring accurate peak assignment in complex biological matrices where these isomers frequently co-elute [1].
| Evidence Dimension | Mass Spectrometric Identification |
| Target Compound Data | Specific negative mode CID fragment ion spectrum |
| Comparator Or Baseline | Chrysin 6-C-glucoside 8-C-arabinoside and complex matrix background |
| Quantified Difference | Unambiguous structural elucidation via unique fragmentation pathways |
| Conditions | UHPLC-Q-TOF/MS in negative ion mode |
Laboratories developing high-resolution MS libraries require this exact standard to map fragmentation pathways and prevent misidentification of structurally similar C-glycosides in metabolomics studies.
As a validated analytical marker, Chrysin 6-C-arabinoside 8-C-glucoside is critical for the UHPLC-DAD and LC-MS/MS standardization of extracts from Leptadenia hastata and Scutellaria baicalensis [1]. Procurement of the high-purity standard ensures accurate calibration curves, enabling manufacturers to verify batch-to-batch consistency and comply with stringent regulatory requirements for botanical drug products [1].
Due to its potent α-glucosidase inhibitory activity, this compound is an excellent positive control or lead structure in screening assays targeting metabolic disorders . It provides a reliable baseline for evaluating the structure-activity relationships (SAR) of modified flavonoids, specifically highlighting the impact of sugar moiety positioning on enzyme binding affinity.
Analytical laboratories building comprehensive metabolomics databases utilize this compound to establish reference collision-induced dissociation (CID) spectra [1]. Its inclusion is vital for training software algorithms to automatically distinguish between closely related di-C-glycosylflavone isomers in complex food or plant matrices based on subtle differences in fragmentation patterns [1].